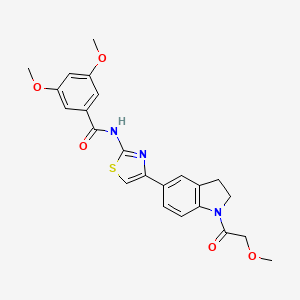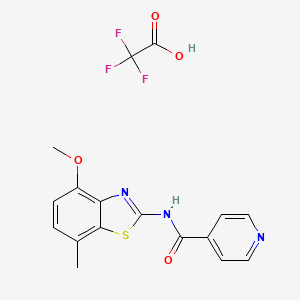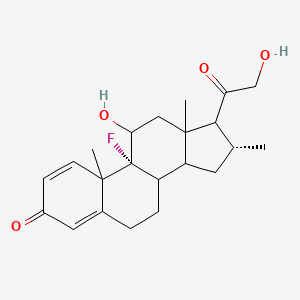
5-Bromo-2-(4-(tert-butyl)benzamido)-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML205 is a small molecule drug that has been identified as a kinase inhibitorThe compound was initially developed by the University of Pittsburgh and is currently in the preclinical stage of research .
Chemical Reactions Analysis
ML205 undergoes various chemical reactions, including:
Oxidation: ML205 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: ML205 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while substitution reactions may result in products with different functional groups.
Scientific Research Applications
ML205 has several scientific research applications, including:
Chemistry: ML205 is used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of kinases in cellular processes and disease mechanisms.
Medicine: ML205 is being explored for its potential therapeutic effects in treating infectious diseases like African trypanosomiasis.
Industry: The compound may have applications in the development of new drugs and therapeutic agents targeting kinases.
Mechanism of Action
ML205 exerts its effects by inhibiting specific kinases involved in disease pathways. The molecular targets of ML205 include hexokinase enzymes from kinetoplastid protozoa, such as Trypanosoma brucei and Leishmania major . By inhibiting these enzymes, ML205 disrupts the glycolytic pathway, which is essential for the energy metabolism of these parasites. This inhibition leads to the death of the parasites and provides a potential therapeutic approach for treating diseases like African trypanosomiasis.
Comparison with Similar Compounds
ML205 can be compared with other kinase inhibitors, such as:
ML204: Another kinase inhibitor with a similar mechanism of action but different selectivity and potency.
PD037862: An analog of ML205 with similar structural features and biological activity.
Unique Features: ML205 is unique in its specific inhibition of kinetoplastid hexokinase enzymes, making it a promising candidate for treating diseases caused by these parasites.
References
Properties
Molecular Formula |
C18H17BrClNO3 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
5-bromo-2-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C18H17BrClNO3/c1-18(2,3)11-6-4-10(5-7-11)16(22)21-15-9-14(20)13(19)8-12(15)17(23)24/h4-9H,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
LWAMRPSNUXYBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10763871.png)

![N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763884.png)
![(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B10763886.png)

![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)
![1-[2-[[(2-Chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B10763897.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10763903.png)
![N-[3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-yl]acetamide](/img/structure/B10763916.png)
![(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide](/img/structure/B10763923.png)
![1-[5-[4-(Methylthio)phenyl]-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B10763924.png)
